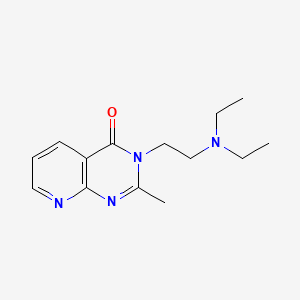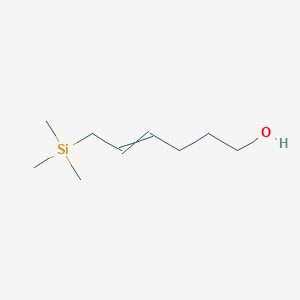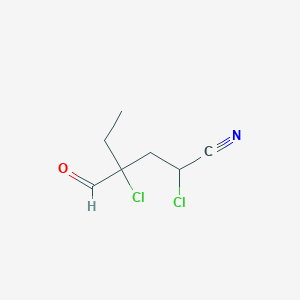
2,4-Dichloro-4-formylhexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-4-formylhexanenitrile is an organic compound characterized by the presence of two chlorine atoms, an aldehyde group, and a nitrile group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-4-formylhexanenitrile typically involves the chlorination of hexanenitrile derivatives. One common method includes the reaction of hexanenitrile with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2 and 4 positions. The formyl group can be introduced through a subsequent formylation reaction using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-4-formylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: 2,4-Dichloro-4-carboxyhexanenitrile.
Reduction: 2,4-Dichloro-4-formylhexylamine.
Substitution: 2,4-Dichloro-4-hydroxyhexanenitrile.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-4-formylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-4-formylhexanenitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-4-formylpentanenitrile: Similar structure but with a shorter carbon chain.
2,4-Dichloro-4-formylheptanenitrile: Similar structure but with a longer carbon chain.
2,4-Dichloro-4-formylhexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2,4-Dichloro-4-formylhexanenitrile is unique due to the specific positioning of the chlorine atoms, aldehyde group, and nitrile group on the hexane backbone
Eigenschaften
CAS-Nummer |
92759-35-8 |
|---|---|
Molekularformel |
C7H9Cl2NO |
Molekulargewicht |
194.06 g/mol |
IUPAC-Name |
2,4-dichloro-4-formylhexanenitrile |
InChI |
InChI=1S/C7H9Cl2NO/c1-2-7(9,5-11)3-6(8)4-10/h5-6H,2-3H2,1H3 |
InChI-Schlüssel |
IMHOMCCMIQUMFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C#N)Cl)(C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


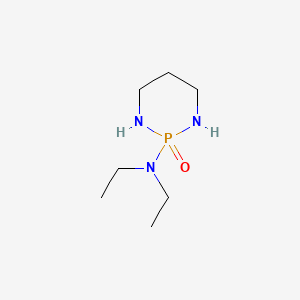


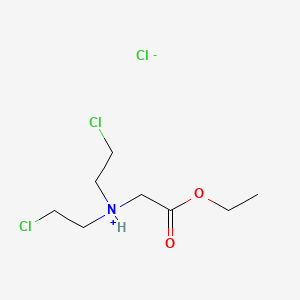


![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
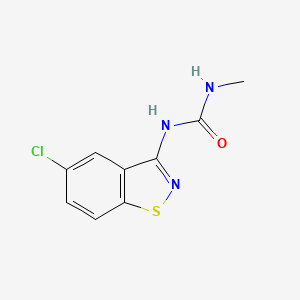
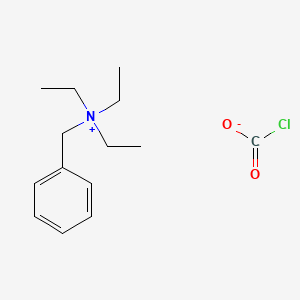
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
